2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid hydrobromide 2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid hydrobromide
Brand Name: Vulcanchem
CAS No.: 1171584-84-1
VCID: VC11642201
InChI: InChI=1S/C15H12N2O2S.BrH/c18-14(19)11-6-2-1-5-10(11)9-20-15-16-12-7-3-4-8-13(12)17-15;/h1-8H,9H2,(H,16,17)(H,18,19);1H
SMILES: C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3N2)C(=O)O.Br
Molecular Formula: C15H13BrN2O2S
Molecular Weight: 365.2 g/mol

2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid hydrobromide

CAS No.: 1171584-84-1

Cat. No.: VC11642201

Molecular Formula: C15H13BrN2O2S

Molecular Weight: 365.2 g/mol

* For research use only. Not for human or veterinary use.

2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid hydrobromide - 1171584-84-1

Specification

CAS No. 1171584-84-1
Molecular Formula C15H13BrN2O2S
Molecular Weight 365.2 g/mol
IUPAC Name 2-(1H-benzimidazol-2-ylsulfanylmethyl)benzoic acid;hydrobromide
Standard InChI InChI=1S/C15H12N2O2S.BrH/c18-14(19)11-6-2-1-5-10(11)9-20-15-16-12-7-3-4-8-13(12)17-15;/h1-8H,9H2,(H,16,17)(H,18,19);1H
Standard InChI Key BBRZECPPRDQKEJ-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3N2)C(=O)O.Br
Canonical SMILES C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3N2)C(=O)O.Br

Introduction

Chemical Identity and Structural Characterization

Systematic Nomenclature and Synonyms

The IUPAC name for this compound is 2-(1H-benzimidazol-2-ylsulfanylmethyl)benzoic acid hydrobromide, reflecting its core structure: a benzoic acid substituted at the second position by a methylthio group connected to a benzimidazole ring, with a hydrobromic acid counterion . Common synonyms include:

  • 2-[(1H-benzimidazol-2-ylthio)methyl]benzoic acid hydrobromide

  • 2-(((1h-Benzo[d]imidazol-2-yl)thio)methyl)benzoic acid hydrobromide

  • EN300-08816 .

The compound’s CAS registry number (1171584-84-1) facilitates unambiguous identification across chemical databases.

Molecular Architecture

The structural formula (Figure 1) derives from its SMILES representation:
C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3N2)C(=O)O.Br.
Key features include:

  • Benzoic acid moiety: Provides carboxylic acid functionality for salt formation or hydrogen bonding.

  • Benzimidazole ring: A bicyclic aromatic system with two nitrogen atoms, conferring potential metal-chelating properties.

  • Methylthio bridge (-S-CH2-): Links the aromatic systems, influencing conformational flexibility.

  • Hydrobromide counterion: Enhances solubility in polar solvents compared to the free base.

The InChIKey BBRZECPPRDQKEJ-UHFFFAOYSA-N enables rapid digital referencing.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC15H13BrN2O2S\text{C}_{15}\text{H}_{13}\text{BrN}_2\text{O}_2\text{S}
Molecular Weight365.2 g/mol
Parent Compound (CID)2484010
Topological Polar Surface Area81.5 Ų (estimated)

Synthesis and Preparation

Purification and Characterization

Purification methods may include recrystallization from ethanol/water mixtures or chromatographic techniques. Characterization relies on:

  • Mass spectrometry: Molecular ion peak at m/z 365.2 (M+H)+.

  • Elemental analysis: Confirming Br content (~21.8%).

  • NMR spectroscopy: Expected signals include aromatic protons (δ 7.0–8.5 ppm) and methylene bridge protons (δ ~4.0 ppm).

Physicochemical and Spectroscopic Properties

Solubility and Stability

As a hydrobromide salt, the compound exhibits enhanced water solubility compared to the neutral form. Predicted solubility in DMSO and methanol aligns with benzimidazole derivatives. Stability studies are absent, but analogous compounds degrade under strong UV light or extreme pH conditions.

Spectral Data

Although experimental spectra are unavailable, computational predictions suggest:

  • UV-Vis: Absorption maxima near 280 nm (π→π* transitions in aromatic systems).

  • IR: Stretching vibrations at ~1700 cm⁻¹ (C=O), 2550 cm⁻¹ (S-H, if present), and 3400 cm⁻¹ (N-H).

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